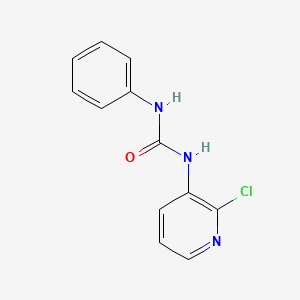
1-(2-chloro-pyridin-3-yl)-3-phenyl-urea
Overview
Description
Urea, N-(2-chloro-3-pyridinyl)-N’-phenyl-: is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a urea moiety substituted with a 2-chloro-3-pyridinyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-(2-chloro-3-pyridinyl)-N’-phenyl- typically involves the reaction of 2-chloro-3-pyridinamine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Urea, N-(2-chloro-3-pyridinyl)-N’-phenyl- can undergo substitution reactions, particularly at the chloro group on the pyridine ring. Common reagents for these reactions include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be subjected to oxidation and reduction reactions, although these are less common. Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Hydrolysis: The urea moiety can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of corresponding amines and carbon dioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (dichloromethane, toluene), mild heating.
Oxidation: Hydrogen peroxide, acetic acid, room temperature.
Reduction: Sodium borohydride, ethanol, room temperature.
Hydrolysis: Hydrochloric acid or sodium hydroxide, elevated temperatures.
Major Products:
Substitution: Substituted urea derivatives.
Oxidation: Oxidized products with altered functional groups.
Reduction: Reduced forms of the compound.
Hydrolysis: Corresponding amines and carbon dioxide.
Scientific Research Applications
Chemistry: Urea, N-(2-chloro-3-pyridinyl)-N’-phenyl- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with various biological targets. It may be used in the development of enzyme inhibitors or as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure allows for the exploration of novel therapeutic agents targeting specific pathways.
Industry: In the industrial sector, Urea, N-(2-chloro-3-pyridinyl)-N’-phenyl- is used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Urea, N-(2-chloro-3-pyridinyl)-N’-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the 2-chloro-3-pyridinyl group enhances its binding affinity and specificity. The phenyl group contributes to the overall stability and lipophilicity of the molecule, facilitating its interaction with hydrophobic pockets in the target proteins.
Comparison with Similar Compounds
2-Chloro-3-pyridinamine: Shares the 2-chloro-3-pyridinyl moiety but lacks the urea and phenyl groups.
N-Phenylurea: Contains the urea and phenyl groups but lacks the 2-chloro-3-pyridinyl moiety.
2-Chloro-N-(2-chloro-3-pyridinyl)nicotinamide: Contains the 2-chloro-3-pyridinyl group but differs in the rest of the structure.
Uniqueness: Urea, N-(2-chloro-3-pyridinyl)-N’-phenyl- is unique due to the combination of the 2-chloro-3-pyridinyl and phenyl groups attached to the urea moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-chloropyridin-3-yl)-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-11-10(7-4-8-14-11)16-12(17)15-9-5-2-1-3-6-9/h1-8H,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTBAXCGDGUJFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384187 | |
| Record name | Urea, N-(2-chloro-3-pyridinyl)-N'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61964-07-6 | |
| Record name | Urea, N-(2-chloro-3-pyridinyl)-N'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


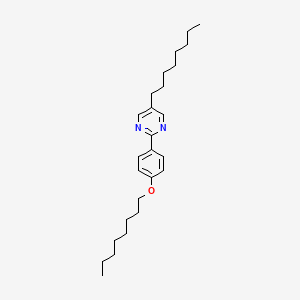
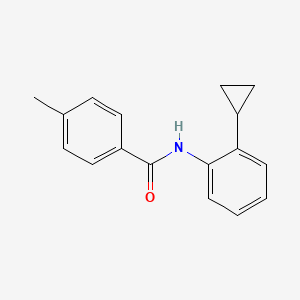
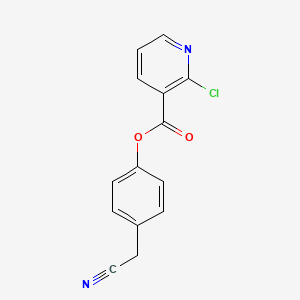
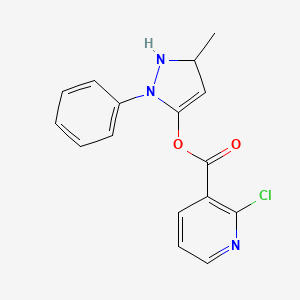

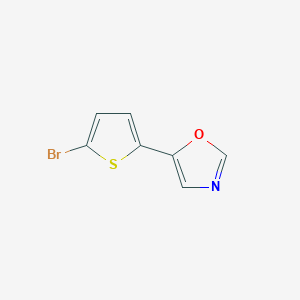
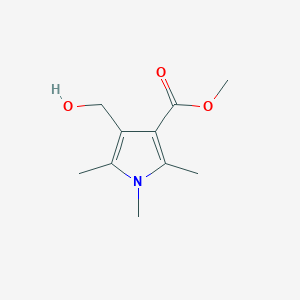

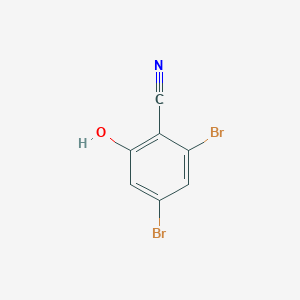
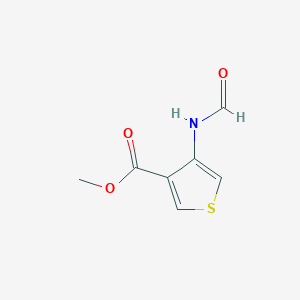
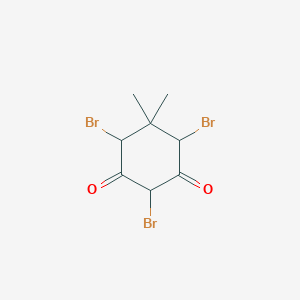

![1-(4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino)-2-pyridinium-1-ylethan-1-one chloride](/img/structure/B1621853.png)
![2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene](/img/structure/B1621855.png)
